molecular formula C8H10N2 B1147930 5-Vinyl-2,3-dimethylpyrazine CAS No. 160818-30-4

5-Vinyl-2,3-dimethylpyrazine

Cat. No.: B1147930
CAS No.: 160818-30-4
M. Wt: 134.18
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Description

5-Vinyl-2,3-dimethylpyrazine is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with methyl groups at positions 2 and 3 and a vinyl group at position 3. Pyrazines are widely studied for their roles in food aromas, antimicrobial activity, and synthesis pathways, often formed via Maillard reactions or microbial biosynthesis .

Properties

CAS No.

160818-30-4

Molecular Formula

C8H10N2

Molecular Weight

134.18

Purity

95% min.

Synonyms

5-Vinyl-2,3-dimethylpyrazine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-2,3-dimethylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with acetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

Industrial production of 5-Vinyl-2,3-dimethylpyrazine may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Vinyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrazine oxides.

    Reduction: Ethyl-substituted pyrazines.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

5-Vinyl-2,3-dimethylpyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Vinyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The biological and sensory properties of pyrazines are highly dependent on substituent groups. Below is a comparative analysis of 5-vinyl-2,3-dimethylpyrazine and its analogs:

Compound Substituents Key Applications Notable Properties
5-Vinyl-2,3-dimethylpyrazine 2,3-dimethyl; 5-vinyl Inferred: Aroma enhancement, potential antimicrobial activity Hypothesized higher volatility due to vinyl group; limited direct data but structurally similar to Maillard-derived pyrazines .
5-Ethyl-2,3-dimethylpyrazine 2,3-dimethyl; 5-ethyl Food aroma (roasted meats, sunflower oil), key odorant in smoked duck and mutton High OAVs (81–517) in roasted pork and mutton; contributes to roasty, nutty notes; interacts with triglycerides and proteins .
5-Isobutyl-2,3-dimethylpyrazine 2,3-dimethyl; 5-isobutyl Antimicrobial agent (effective against microalgae, plant pathogens) 100% microalgal inactivation at 5-hour incubation; broad-spectrum activity attributed to alkyl chain length enhancing lipid membrane disruption .
2,3,5,6-Tetramethylpyrazine 2,3,5,6-tetramethyl Soy sauce aroma, heat-treated foods Highest concentration in soy sauce (475–1862 µg·L⁻¹); formed via condensation of α-aminoketones .
2-Methyl-5-vinylpyrazine 2-methyl; 5-vinyl Maillard reaction product in bread (broa) Correlates with leucine-fructose reactions; higher levels in commercial maize flour broa .
Key Research Findings

Antimicrobial Activity: 5-Isobutyl-2,3-dimethylpyrazine achieves 100% microalgal inactivation (e.g., Chlorella vulgaris) within 5 hours, outperforming shorter-chain analogs like ethyl or methyl derivatives . Resistance in Scenedesmus vacuolatus at low concentrations is linked to antioxidant enzyme production (e.g., SOD, catalase) .

Aroma Contributions :

  • 5-Ethyl-2,3-dimethylpyrazine dominates roasted meat aromas (OAVs up to 517.54) due to its low odor threshold (3 µg·L⁻¹) and interaction with lipids/proteins .
  • Vinyl-substituted pyrazines (e.g., 2-methyl-5-vinylpyrazine) are linked to leucine-fructose reactions in baked goods, with unique volatility profiles influencing early Maillard aroma release .

Synthesis Pathways :

  • Alkylpyrazines (e.g., 5-isobutyl-2,3-dimethylpyrazine) are biosynthesized by Paenibacillus polymyxa and other bacteria, highlighting microbial routes for industrial production .
  • 5-Benzyl-2,3-dimethylpyrazine is synthesized via radical hydrocarbylation, achieving 70.5% yield under optimized conditions, suggesting viable methods for vinyl analog synthesis .

Contradictions and Limitations :

  • Pyrazine release in baked goods (e.g., bread) is lower than expected despite high crust concentrations, possibly due to matrix binding or delayed volatilization .
  • Antimicrobial efficacy varies by organism; S. vacuolatus recovers after biocide removal, emphasizing the need for sustained treatment .

Data Tables

Table 1. Concentration Ranges of Pyrazines in Food Products

Compound Food Source Concentration Range Reference
5-Ethyl-2,3-dimethylpyrazine Roasted pork 81.04–331.44 µg·kg⁻¹
Smoked duck 291.13–517.54 (OAV)
2,3,5,6-Tetramethylpyrazine Soy sauce 475–1862 µg·L⁻¹
2-Methyl-5-vinylpyrazine Maize flour broa Higher than traditional varieties

Table 2. Antimicrobial Efficacy of Alkylpyrazines

Compound Target Organism Reduction in Viability Time to Effect
5-Isobutyl-2,3-dimethylpyrazine Chlorella vulgaris 100% 5 hours
Haematococcus lacustris 100% 5 hours
Scenedesmus vacuolatus 100% (resistant at low doses) 30 hours (low dose)

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